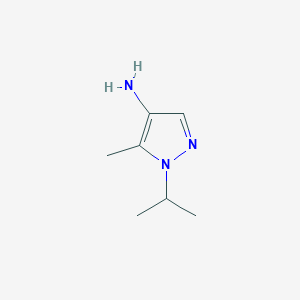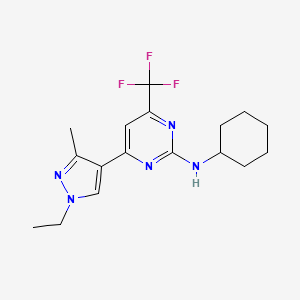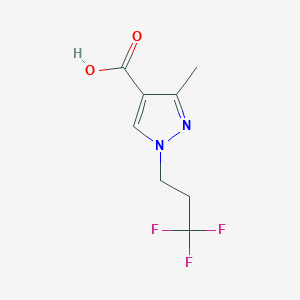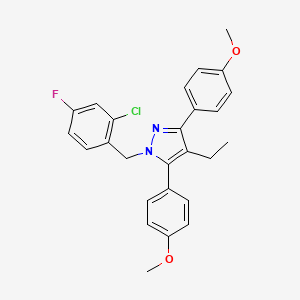![molecular formula C21H14F3N3O2 B10912765 N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912765.png)
N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple fluorine atoms, phenyl groups, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoxazole Ring: This step often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The phenyl and fluorophenyl groups are introduced via Suzuki or Heck coupling reactions, using palladium catalysts.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group, using agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The fluorine atoms make the compound a candidate for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as alkoxides or amines.
Scientific Research Applications
Chemistry
In chemistry, N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and anti-microbial properties. The specific interactions of the isoxazole ring and fluorinated groups with biological targets are of particular interest.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with unique thermal and chemical resistance properties.
Mechanism of Action
The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity and specificity. The isoxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- 2,2-Difluoroethylamine
- Isoxazole derivatives
Uniqueness
N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features: the isoxazole ring, multiple fluorine atoms, and phenyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H14F3N3O2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H14F3N3O2/c22-15-9-5-4-8-13(15)19-18-14(20(28)25-11-17(23)24)10-16(26-21(18)29-27-19)12-6-2-1-3-7-12/h1-10,17H,11H2,(H,25,28) |
InChI Key |
YSUCHEZAJCTPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC(F)F)C(=NO3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B10912684.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912691.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912701.png)
![6-cyclopropyl-1,3-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912703.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B10912709.png)
![3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline](/img/structure/B10912712.png)
![[1-(difluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B10912717.png)

![N-(butan-2-yl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912734.png)


![methyl 4-{[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10912741.png)
![4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methoxyphenyl)-1H-pyrazole](/img/structure/B10912745.png)

